molecular formula C9H16NO3P B8395829 Ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate

Ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate

Cat. No. B8395829
M. Wt: 217.20 g/mol
InChI Key: HXLTUMSNDXOIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate is a useful research compound. Its molecular formula is C9H16NO3P and its molecular weight is 217.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16NO3P

Molecular Weight

217.20 g/mol

IUPAC Name

3-[ethoxy(oxolan-2-yl)phosphoryl]propanenitrile

InChI

InChI=1S/C9H16NO3P/c1-2-13-14(11,8-4-6-10)9-5-3-7-12-9/h9H,2-5,7-8H2,1H3

InChI Key

HXLTUMSNDXOIET-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC#N)C1CCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.68 g of acrylonitrile and 2.11 g of tetrahydrofuran-2-yl phosphonous acid ethyl ester in 5 ml of absolute ethanol is cooled to 0° under argon and treated, dropwise, with an ethanolic solution ofsodium ethoxide (from 0.15 g of sodium metal and 15 ml of absolute ethanol)at such a rate so that the temperature does not exceed 5° (extremelyexothermic). After the addition is completed the reaction mixture is stirred at room temperature for 30 minutes and 0.4 g of glacial acetic acid are added. The solvent is removed in vacuo and the residue partitioned between dichloromethane water. The organic layer is dried withanhydrous magnesium sulphate and removed in vacuo to afford ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate; 1H-NMR (CDCl3): δ4.15 (3 H, m), 3.90 (2 H, m), 2.72 (2 H, m, CH2CN), 2.34-1.87(6 H, m), 1.32 (3 H, m, CH3).
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran-2-yl phosphonous acid ethyl ester
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CCOP(O)C1CCCO1
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Synthesis routes and methods III

Procedure details

A mixture of 0.68 g of acrylonitrile and 2.11 g of tetrahydrofuran-2-yl phosphonous acid ethyl ester in 5 ml of absolute ethanol is cooled to 0° under argon and treated, dropwise, with an ethanolic solution of sodium ethoxide (from 0.15 g of sodium metal and 15 ml of absolute ethanol) at such a rate so that the temperature does not exceed 5° (extremely exothermic). After the addition is completed the reaction mixture is stirred at room temperature for 30 minutes and 0.4 g of glacial acetic acid are added. The solvent is removed in vacuo and the residue partitioned between dichloromethane water. The organic layer is dried with anhydrous magnesium sulphate and removed in vacuo to afford ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate; 1H-NMR (CDCl3): δ 4.15 (3 H, m), 3.90 (2 H, m), 2.72 (2 H, m, CH2CN), 2.34-1.87 (6 H, m), 1.32 (3 H, m, CH3 ).
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran-2-yl phosphonous acid ethyl ester
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

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